Emixustat hydrochloride, a non-retinoid small molecule, serves as a potent and selective inhibitor of Retinal Pigment Epithelium-specific 65 kDa protein (RPE65) isomerase. [, , , , , , ] This enzyme plays a crucial role in the visual cycle by catalyzing the isomerization of all-trans-retinyl esters to 11-cis-retinol, a vital step in regenerating visual chromophore (11-cis retinal) for vision. [, , , , , ] Its classification as a visual cycle modulator (VCM) stems from its ability to regulate the production of visual chromophore within the retinal pigment epithelium (RPE). [, , , , , ]
Emixustat's primary research focus revolves around its potential to treat various retinal diseases, including Stargardt disease, diabetic retinopathy, and age-related macular degeneration (AMD). [, , , , , , , , , ] By modulating the visual cycle, emixustat aims to reduce the formation of toxic byproducts implicated in the pathogenesis of these blinding diseases. [, , , , , , ]
The molecular structure of emixustat has been investigated in the context of its interaction with the RPE65 enzyme. [, , , , , ] Crystal structure analysis of bovine RPE65 in complex with emixustat derivatives and palmitate reveals crucial details about its binding mechanism. [, , , , ] Specifically, studies highlight a close (∼3.0 Å) F-π interaction between fluorine atoms in the derivative and the active site pocket of RPE65, contributing to the overall binding energy. [] These structural insights are essential for understanding emixustat's activity and designing next-generation visual cycle modulators.
Emixustat undergoes significant biotransformation, primarily through oxidative deamination of its 3R-hydroxypropylamine moiety. [, ] This metabolic pathway leads to the formation of three major carboxylic acid metabolites: ACU-5124, ACU-5116, and ACU-5149. [] Studies utilizing human vascular membrane fractions, plasma, and recombinant human vascular adhesion protein-1 (VAP-1) demonstrated that VAP-1 is the primary enzyme responsible for emixustat's oxidative deamination. [] This reaction proceeds through a stable aldehyde intermediate (ACU-5201) and involves aldehyde dehydrogenase and cytochrome P450 for the sequential formation of the major metabolites. [] Further research explores strategies to mitigate the rapid clearance associated with this metabolic pathway. [, ]
Emixustat exhibits a dual mechanism of action in protecting the retina. [, ] Firstly, it acts as a potent inhibitor of RPE65, the enzyme responsible for converting all-trans-retinyl esters to 11-cis-retinol in the visual cycle. [, , , , , ] This inhibition effectively reduces the regeneration of 11-cis-retinal, thereby decreasing the availability of the visual chromophore. [, , , , , ] This, in turn, is believed to lower the formation of toxic retinaldehyde condensation byproducts, such as A2E, which contribute to retinal degeneration. [, , ]
Secondly, emixustat can directly sequester all-trans-retinal (atRAL) by forming Schiff base conjugates. [] This scavenging action prevents atRAL-mediated cytotoxicity, further contributing to its retinal protective effects. [] Studies using emixustat derivatives that lack either RPE65 inhibitory activity or the capacity to sequester atRAL revealed that atRAL sequestration is a crucial mechanism for protection against retinal phototoxicity. []
Furthermore, emixustat's interaction with vascular adhesion protein-1 (VAP-1) provides an avenue for studying this enzyme's role in drug metabolism. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6